molecular formula C19H21N3O3 B14522725 Piperidine, 1-[[(4-methoxyphenyl)imino](4-nitrophenyl)methyl]- CAS No. 62718-41-6

Piperidine, 1-[[(4-methoxyphenyl)imino](4-nitrophenyl)methyl]-

Cat. No.: B14522725
CAS No.: 62718-41-6
M. Wt: 339.4 g/mol
InChI Key: URJBKBFSMFNEMF-UHFFFAOYSA-N
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Description

Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine structures are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidine, 1-[(4-methoxyphenyl)iminomethyl]-, can be achieved through various methods. One common approach involves the reaction of substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes using phenylboronic acid as a catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-component reactions (MCRs) due to their simplicity and cost-effectiveness. These reactions typically use catalysts such as L-proline and trifluoroacetic acid (TFA), ZrOCl2·8H2O, bromodimethylsulfonium bromide (BDMS), and tetrabutylammonium tribromide (TBATB) .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine derivatives can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[(4-methoxyphenyl)iminomethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl rings enhances its reactivity and potential pharmacological activities .

Properties

CAS No.

62718-41-6

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C19H21N3O3/c1-25-18-11-7-16(8-12-18)20-19(21-13-3-2-4-14-21)15-5-9-17(10-6-15)22(23)24/h5-12H,2-4,13-14H2,1H3

InChI Key

URJBKBFSMFNEMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

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